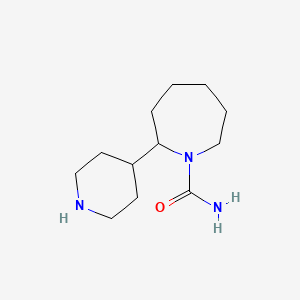

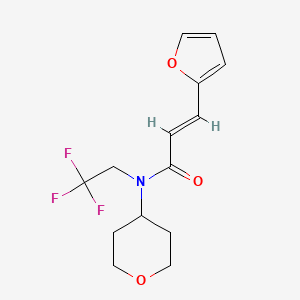

![molecular formula C17H11ClN2O2S3 B2613679 N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide CAS No. 954604-55-8](/img/structure/B2613679.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide, also known as BTA-EG6, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has gained significant attention in recent years due to its unique structure and promising therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has been investigated for its antibacterial potential. In a study, synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones demonstrated profound antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests its potential as an antibacterial agent.

Anticancer Properties

Quinazoline derivatives, including those containing the benzothiazole moiety, have shown promise as anticancer agents. Some quinazoline derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers. Notably, trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors with anticancer activity .

Anti-inflammatory Effects

Certain quinazoline derivatives exhibit anti-inflammatory properties. Although specific data on this compound are limited, its structural similarity to other quinazolines suggests potential anti-inflammatory effects .

Antiviral Applications

While direct evidence for antiviral activity is scarce, benzothiazole-based compounds have been explored as potential antiviral agents. Further research is needed to assess their efficacy against specific viruses .

Antitubercular Potential

Recent synthetic developments have focused on benzothiazole-based compounds as potential antitubercular agents. In vitro and in vivo studies are ongoing to evaluate their inhibitory concentrations compared to standard reference drugs .

Other Applications

Beyond the mentioned fields, benzothiazole derivatives have been investigated for their diuretic, anticonvulsant, dermatological, and antihypertensive properties . However, specific data for this compound remain limited.

Wirkmechanismus

Target of Action

tuberculosis , suggesting that this compound may also target similar biological entities.

Mode of Action

tuberculosis , indicating that this compound may interact with its targets to inhibit their function.

Biochemical Pathways

tuberculosis , it can be inferred that this compound may affect the biochemical pathways involved in the survival and proliferation of this bacterium.

Pharmacokinetics

The admet calculation of similar benzothiazole derivatives showed favourable pharmacokinetic profiles , suggesting that this compound may also have favourable ADME properties that impact its bioavailability.

Result of Action

tuberculosis , suggesting that this compound may result in the inhibition of this bacterium at the molecular and cellular levels.

Action Environment

The synthesis of similar benzothiazole derivatives was achieved under various conditions , suggesting that the action of this compound may also be influenced by environmental factors.

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O2S3/c18-15-8-9-16(24-15)25(21,22)20-12-5-3-4-11(10-12)17-19-13-6-1-2-7-14(13)23-17/h1-10,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBOFPZIRGFSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

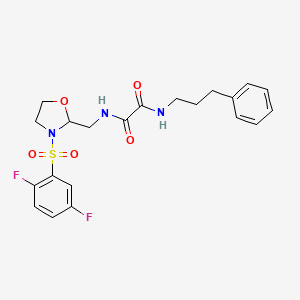

![(2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2613597.png)

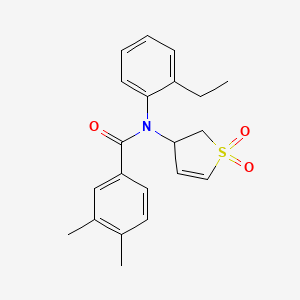

![benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2613598.png)

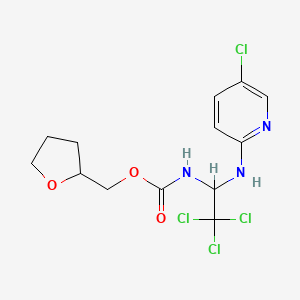

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2613601.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2613603.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)

![N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613612.png)

![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2613616.png)

![3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2613619.png)